molecular formula C6H7FN2O3S B1531421 2-(5-Fluoropyrimidin-2-yl)ethanesulfonic acid CAS No. 2050016-82-3

2-(5-Fluoropyrimidin-2-yl)ethanesulfonic acid

Cat. No.: B1531421
CAS No.: 2050016-82-3
M. Wt: 206.2 g/mol
InChI Key: MQLMVBJLLUIOFR-UHFFFAOYSA-N
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Description

2-(5-Fluoropyrimidin-2-yl)ethanesulfonic acid is a fluorinated organic compound that contains a pyrimidine ring substituted with a fluorine atom at the 5-position and an ethanesulfonic acid group at the 2-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 5-fluoropyrimidine as the starting material.

  • Reaction Steps:

  • Conditions: The reactions are usually carried out under acidic conditions, often using strong acids like hydrochloric acid or sulfuric acid to facilitate the substitution.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often synthesized in a batch process to ensure quality control and consistency.

  • Purification: The final product is purified through recrystallization or other purification techniques to achieve the desired purity level.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Nucleophilic substitution reactions are common, where the ethanesulfonic acid group can be replaced with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Strong acids like hydrochloric acid (HCl) and sulfuric acid (H2SO4) are typically employed.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.

  • Reduction Products: Reduced forms of the compound, which may have different chemical and physical properties.

  • Substitution Products: Derivatives with different functional groups replacing the ethanesulfonic acid group.

Scientific Research Applications

2-(5-Fluoropyrimidin-2-yl)ethanesulfonic acid has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the development of new fluorinated compounds.

  • Biology: The compound can be used as a probe in biological studies to understand the role of fluorinated molecules in biological systems.

  • Industry: The compound is used in the production of specialty chemicals and materials that require fluorinated components.

Mechanism of Action

The mechanism by which 2-(5-Fluoropyrimidin-2-yl)ethanesulfonic acid exerts its effects depends on its specific application. In drug development, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 2-(5-Fluoropyrimidin-2-yl)benzoic Acid: This compound is structurally similar but contains a benzoic acid group instead of an ethanesulfonic acid group.

  • 2-Chloro-5-fluoropyrimidine: Another fluorinated pyrimidine compound, but with a chlorine atom instead of an ethanesulfonic acid group.

Uniqueness: 2-(5-Fluoropyrimidin-2-yl)ethanesulfonic acid is unique due to its combination of fluorine and ethanesulfonic acid groups, which impart distinct chemical properties compared to other similar compounds. These properties make it particularly useful in specific applications where other compounds may not be as effective.

Properties

IUPAC Name

2-(5-fluoropyrimidin-2-yl)ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O3S/c7-5-3-8-6(9-4-5)1-2-13(10,11)12/h3-4H,1-2H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLMVBJLLUIOFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)CCS(=O)(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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